Cas no 1658-74-8 (2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl-)

2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl-, is a coumarin derivative characterized by its distinct hydroxyl and alkyl substituents, which influence its chemical reactivity and potential applications. The presence of dihydroxy groups at the 7 and 8 positions enhances its chelating properties and potential for forming stable complexes with metal ions. The ethyl and methyl substituents at the 3 and 4 positions contribute to its lipophilicity, affecting solubility and interaction with biological systems. This compound may serve as a precursor in synthetic chemistry or as a scaffold for bioactive molecules due to its structural features. Its stability and functional group versatility make it a candidate for further research in medicinal and materials chemistry.
2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl- structure
1658-74-8 structure
Product Name:2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl-
CAS No:1658-74-8
MF:C12H12O4
MW:220.221283912659
MDL:MFCD09880991
CID:3807965
PubChem ID:11172034
Update Time:2025-10-22

2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl-
    • AKOS016356879
    • 3-ETHYL-7,8-DIHYDROXY-4-METHYLCHROMEN-2-ONE
    • 3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one
    • 1658-74-8
    • MFCD09880991
    • MDL: MFCD09880991
    • Inchi: 1S/C12H12O4/c1-3-7-6(2)8-4-5-9(13)10(14)11(8)16-12(7)15/h4-5,13-14H,3H2,1-2H3
    • InChI Key: MEILYHQQVCKSFL-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=C(O)C(O)=CC=C2C(C)=C1CC

Computed Properties

  • Exact Mass: 220.07355886Da
  • Monoisotopic Mass: 220.07355886Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66.8Ų

2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl- Pricemore >>

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Additional information on 2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl-

Recent Advances in the Study of 2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl- (CAS: 1658-74-8)

The compound 2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl- (CAS: 1658-74-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.

Recent studies have highlighted the compound's role as a potent antioxidant and anti-inflammatory agent. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that 2H-1-Benzopyran-2-one derivatives, including the 3-ethyl-7,8-dihydroxy-4-methyl- variant, exhibit strong free radical scavenging activity, making them promising candidates for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

In addition to its antioxidant properties, research has also explored the compound's potential as an anticancer agent. A team from the University of Cambridge reported in *Bioorganic & Medicinal Chemistry Letters* that this derivative shows selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer.

The synthesis of 2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl- has also seen advancements. A novel, high-yield synthetic route was developed by researchers at the Massachusetts Institute of Technology (MIT), as detailed in a 2024 *Organic Letters* publication. This method utilizes a one-pot cascade reaction, significantly reducing the number of steps and improving overall efficiency compared to traditional approaches.

Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization. Recent in vivo studies, as reported in *European Journal of Pharmaceutical Sciences*, indicate that while the compound shows efficacy in animal models, its rapid metabolism limits its therapeutic potential. Researchers are now exploring prodrug strategies and structural modifications to address these issues.

In conclusion, 2H-1-Benzopyran-2-one, 3-ethyl-7,8-dihydroxy-4-methyl- (CAS: 1658-74-8) represents a versatile scaffold with significant potential in drug discovery. Ongoing research is expected to further elucidate its mechanisms of action and optimize its pharmacological profile, paving the way for its eventual clinical application.

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